A 804598
A 804598
A-804598 is a potent and selective competitive antagonist of the purinergic P2X7 receptor, a ligand-gated ion channel, with IC50 values of 9.9 and 10.9 nM in 132N1 cells transfected with the rat or mouse receptor, respectively. It inhibits IL-1β release in human THP-1 cells stimulated with LPS and IFN-γ (IC50 = 8.5 nM). A-804598 is selective for P2X7 receptors over other P2X and P2Y receptors at concentrations up to 100 µM and over many G protein-coupled receptors, enzymes, transporters, and ion channels. A-804598 (25 mg/kg) prevents footshock-induced increases in IL-1β mRNA in the paraventricular nucleus of the rat hypothalamus.
A-804598 is a P2X7 selective, competitive antagonist.
A-804598 is a P2X7 selective, competitive antagonist.
Brand Name:
Vulcanchem
CAS No.:
1125758-85-1
VCID:
VC0516617
InChI:
InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1
SMILES:
CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3
Molecular Formula:
C19H17N5
Molecular Weight:
315.4 g/mol
A 804598
CAS No.: 1125758-85-1
Cat. No.: VC0516617
Molecular Formula: C19H17N5
Molecular Weight: 315.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A-804598 is a potent and selective competitive antagonist of the purinergic P2X7 receptor, a ligand-gated ion channel, with IC50 values of 9.9 and 10.9 nM in 132N1 cells transfected with the rat or mouse receptor, respectively. It inhibits IL-1β release in human THP-1 cells stimulated with LPS and IFN-γ (IC50 = 8.5 nM). A-804598 is selective for P2X7 receptors over other P2X and P2Y receptors at concentrations up to 100 µM and over many G protein-coupled receptors, enzymes, transporters, and ion channels. A-804598 (25 mg/kg) prevents footshock-induced increases in IL-1β mRNA in the paraventricular nucleus of the rat hypothalamus. A-804598 is a P2X7 selective, competitive antagonist. |
|---|---|
| CAS No. | 1125758-85-1 |
| Molecular Formula | C19H17N5 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 1-cyano-2-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine |
| Standard InChI | InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1 |
| Standard InChI Key | PQYCRDPLPKGSME-AWEZNQCLSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
| SMILES | CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
| Canonical SMILES | CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 |
| Appearance | Solid powder |
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